molecular formula C7H12Cl2O3 B13383979 dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B13383979
M. Wt: 215.07 g/mol
InChI Key: VSVSWVSWONDGKR-NUBCRITNSA-N
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Description

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde compound with dichloromethane (1:1) is a chemical compound that combines the properties of both (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and dichloromethane. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Dichloromethane is used as a solvent in this reaction due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point .

Industrial Production Methods

In industrial settings, the production of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of dichloromethane as a solvent facilitates the separation and purification of the final product through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the compound .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde .

Scientific Research Applications

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also act as a solvent, facilitating the dissolution and reaction of other chemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde include:

Uniqueness

The uniqueness of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde lies in its combination of properties from both the dioxolane and aldehyde functional groups, as well as its use of dichloromethane as a solvent. This combination allows for a wide range of chemical reactions and applications in various fields .

Properties

Molecular Formula

C7H12Cl2O3

Molecular Weight

215.07 g/mol

IUPAC Name

dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C6H10O3.CH2Cl2/c1-6(2)8-4-5(3-7)9-6;2-1-3/h3,5H,4H2,1-2H3;1H2/t5-;/m1./s1

InChI Key

VSVSWVSWONDGKR-NUBCRITNSA-N

Isomeric SMILES

CC1(OC[C@H](O1)C=O)C.C(Cl)Cl

Canonical SMILES

CC1(OCC(O1)C=O)C.C(Cl)Cl

Origin of Product

United States

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